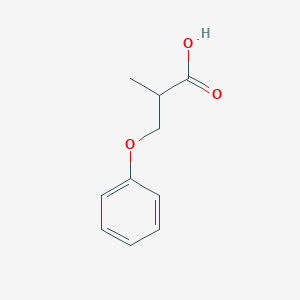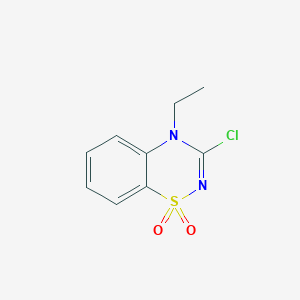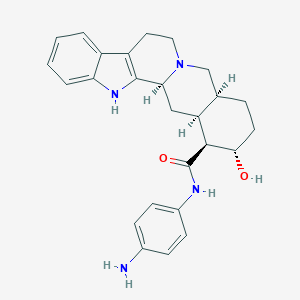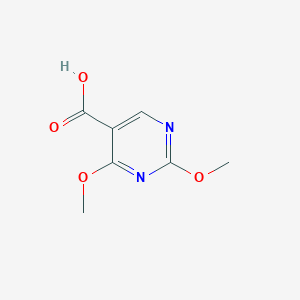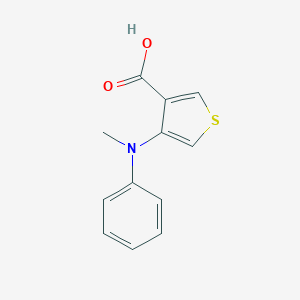
4-(N-methylanilino)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a N-methyl-N-phenylamino group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid can be achieved through various synthetic routes. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts. The choice of reaction conditions and catalysts can significantly impact the yield and purity of the final product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also interacts with cellular receptors and signaling pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Uniqueness
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its N-methyl-N-phenylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
107947-00-2 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
4-(N-methylanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-5-3-2-4-6-9)11-8-16-7-10(11)12(14)15/h2-8H,1H3,(H,14,15) |
Clave InChI |
FIZKARVLIVCPBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
| 107947-00-2 | |
Sinónimos |
4-N-methyl-N-phenylaminothiophene-3-carboxylic acid MPTC-4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


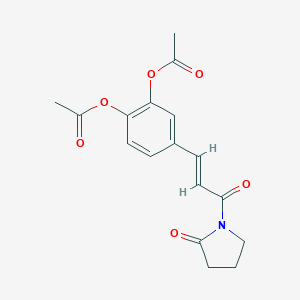
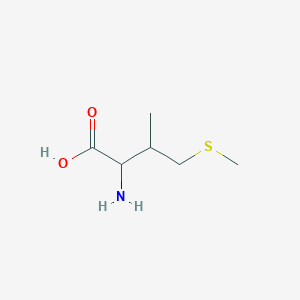
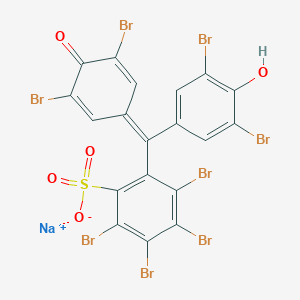
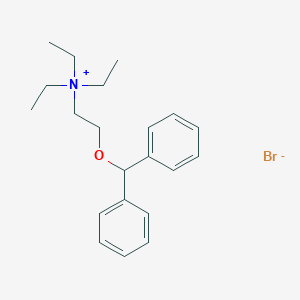
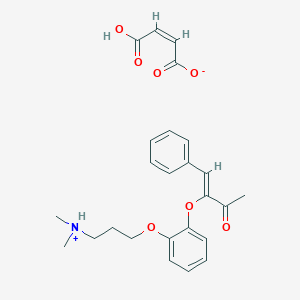
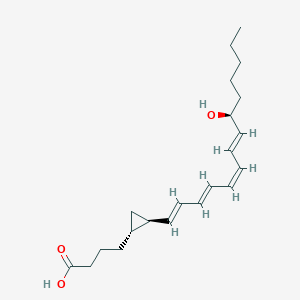


![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
